4,5-Isoxazoledicarbonitrile
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Overview
Description
4,5-Isoxazoledicarbonitrile is a heterocyclic compound that has garnered significant attention in scientific research due to its potential biological and industrial applications. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, making it a valuable scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Isoxazoledicarbonitrile typically involves metal-free synthetic routes, which are preferred due to their eco-friendly nature . One common method is the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine . This reaction yields 3,4,5-trisubstituted isoxazoles, which can be further oxidized to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Isoxazoledicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired product
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further utilized in different applications .
Scientific Research Applications
4,5-Isoxazoledicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,5-Isoxazoledicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit enzymes such as Hsp90 and HDAC6, which are involved in various cellular processes . The compound’s ability to bind to these targets and modulate their activity makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
4,5-Isoxazoledicarbonitrile can be compared with other similar compounds such as oxazoles, isoxazoles, and oxadiazoles . These compounds share a similar heterocyclic structure but differ in their chemical properties and biological activities . For example:
Oxazoles: Contain an oxygen and nitrogen atom at the first and third positions, respectively.
Isoxazoles: Similar to this compound but with different substituents on the ring.
Oxadiazoles: Contain two nitrogen atoms and one oxygen atom in the ring, offering different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,2-oxazole-4,5-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HN3O/c6-1-4-3-8-9-5(4)2-7/h3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAFXALZGJGCFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310110 |
Source
|
Record name | 4,5-Isoxazoledicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-32-5 |
Source
|
Record name | 4,5-Isoxazoledicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Isoxazoledicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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